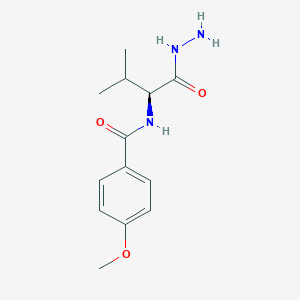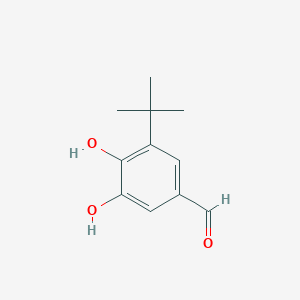
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also contains two hydroxyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde typically involves the introduction of the tert-butyl group and the hydroxyl groups onto a benzene ring, followed by the formylation of the ring to introduce the aldehyde group. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to introduce the tert-butyl group. The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxyl groups in a controlled manner, followed by formylation in a batch or continuous flow setup. This approach minimizes side reactions and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(Tert-butyl)-4,5-dihydroxybenzoic acid.
Reduction: 3-(Tert-butyl)-4,5-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is largely dependent on its chemical structure. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks one hydroxyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups but lacks hydroxyl and aldehyde groups.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and hydroxyl groups but differs in the position and number of functional groups.
Uniqueness
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-tert-butyl-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)5-9(13)10(8)14/h4-6,13-14H,1-3H3 |
InChI Key |
LXROEFVRYKLZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



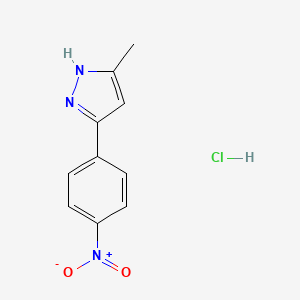


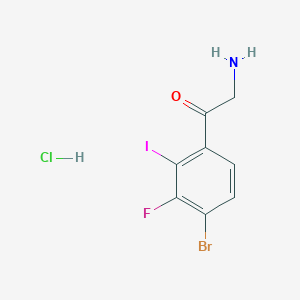
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
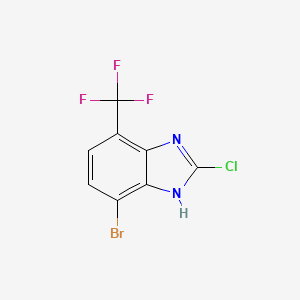
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

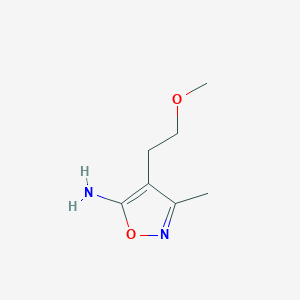
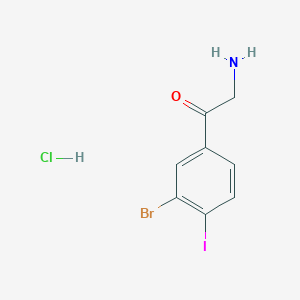
![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
